2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
説明
This compound is a spirocyclic quinazoline derivative featuring a cycloheptane ring fused to a quinazoline core, with a sulfanyl-linked acetamide group substituted at the 2-(trifluoromethyl)phenyl position (IUPAC name: 2-(spiro[cycloheptane-1,2′(1′H)-quinazolin]-4′-ylthio)-N-[2-(trifluoromethyl)phenyl]acetamide; CAS RN: 893788-29-9) . Its structure combines conformational rigidity from the spirocyclic system with the electron-withdrawing trifluoromethyl group, which may enhance metabolic stability and target binding affinity. The sulfanyl-acetamide moiety is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition or receptor modulation .
特性
IUPAC Name |
2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F3N3OS/c24-23(25,26)17-10-4-6-12-19(17)27-20(30)15-31-21-16-9-3-5-11-18(16)28-22(29-21)13-7-1-2-8-14-22/h3-6,9-12,28H,1-2,7-8,13-15H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEMYFYFMORNAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)NC3=CC=CC=C3C(=N2)SCC(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide , with the CAS number 893788-29-9, is a novel organic compound that has attracted attention due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant research findings.
Structural Characteristics
This compound features a spirocyclic structure that combines a quinazoline moiety with a cycloheptane framework. The presence of a sulfanyl linkage and a trifluoromethyl-substituted phenyl group enhances its chemical reactivity and biological activity. The molecular formula is with a molecular weight of 447.5 g/mol .
| Property | Value |
|---|---|
| Common Name | 2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide |
| CAS Number | 893788-29-9 |
| Molecular Formula | C23H24F3N3OS |
| Molecular Weight | 447.5 g/mol |
Antimicrobial Properties
Preliminary studies have indicated that this compound exhibits significant antimicrobial activity. The unique structural features may contribute to its efficacy in targeting specific microbial pathways. Research suggests that compounds with similar quinazoline structures have demonstrated effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Anticancer Properties
The anticancer potential of 2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is particularly noteworthy. Quinazoline derivatives are known to interact with various cellular targets involved in cancer progression. Studies indicate that this compound may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression . The mechanism of action appears to involve the modulation of signaling pathways associated with cell survival and proliferation.
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is believed to interact with key enzymes and receptors involved in cellular signaling. The quinazoline moiety is known for its ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . Additionally, the trifluoromethyl group may enhance binding affinity through hydrophobic interactions, thereby increasing the compound's potency.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several quinazoline derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. Results showed that compounds with similar structural features exhibited minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics .
- Anticancer Activity : In vitro studies on human cancer cell lines demonstrated that this compound inhibited cell growth in a dose-dependent manner. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with the compound, suggesting its potential as an anticancer agent .
科学的研究の応用
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds featuring similar structures. For instance, derivatives of quinazoline have shown efficacy against various cancer cell lines, including leukemia and breast cancer . The spirocyclic structure may enhance the bioactivity of the compound by improving its binding affinity to biological targets.
Antimicrobial Properties
The compound's thioether group may contribute to its antimicrobial activity. Similar compounds have been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness . The presence of the trifluoromethyl group is also known to enhance the lipophilicity and membrane permeability of compounds, potentially increasing their antimicrobial efficacy.
Enzyme Inhibition
Compounds with a similar backbone have been investigated for their ability to inhibit specific enzymes involved in disease pathways. For example, quinazoline derivatives have been shown to inhibit kinases that are crucial in cancer progression . This suggests that the compound could be further explored as a kinase inhibitor.
Synthesis and Characterization
The synthesis of 2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential to confirm the structure and purity of the synthesized compound.
Case Studies and Research Findings
類似化合物との比較
Table 1: Physicochemical Properties of Selected Analogues
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
